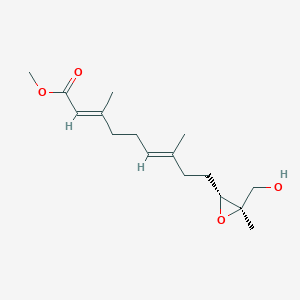

12-trans-Hydroxy juvenile hormone III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-trans-Hydroxy juvenile hormone III is a monoterpenoid.

科学的研究の応用

Regulation of Insect Development

Juvenile Hormone in Metamorphosis

JH III plays a crucial role in the metamorphosis of insects. Research indicates that topical application of JH III can influence the developmental stages of larvae, affecting their transition to adulthood. For instance, in studies involving Drosophila melanogaster, JH III treatments have been shown to regulate developmental timing and morphology, leading to variations in adult form and function .

Case Study: Drosophila melanogaster

In a controlled experiment, larvae treated with JH III exhibited delayed metamorphosis compared to controls. The study highlighted the hormone's ability to modulate gene expression related to developmental processes, demonstrating its potential as a tool for manipulating insect life cycles in pest management strategies .

Pheromone Production and Regulation

Induction of Pheromone Biosynthesis

JH III is instrumental in pheromone production among various insect species. A noteworthy study on Ips typographus (the bark beetle) revealed that JH III treatment significantly upregulated genes associated with pheromone biosynthesis. This included genes involved in the mevalonate pathway, crucial for synthesizing pheromonal components .

Data Table: Gene Expression Changes Post JH III Treatment

| Gene Family | Function | Expression Change (Fold Increase) |

|---|---|---|

| Esterases | Detoxification and pheromone release | 3-fold |

| Cytochrome P450 | Involved in pheromone biosynthesis | 3-fold |

| Transferases | Metal ion binding | Significant increase |

| HMG-CoA Reductase | Key enzyme in mevalonate pathway | Upregulated |

This study indicates that JH III not only regulates developmental processes but also enhances reproductive signaling through pheromone production, which can be exploited for pest control by disrupting mating behaviors.

Applications in Pest Management

Targeting Pests with JH Analogues

The application of JH III and its analogues has been explored as a strategy for pest management. By manipulating hormonal levels in target insect populations, researchers aim to disrupt normal development and reproductive cycles, effectively controlling pest populations without resorting to traditional insecticides.

Case Study: Use in Agriculture

In agricultural settings, field trials have demonstrated that applying JH analogues can lead to decreased populations of pests such as the cotton bollworm. The treatment resulted in reduced egg-laying and altered larval development, showcasing a promising avenue for sustainable pest management solutions .

Impacts on Metabolism and Detoxification

Metabolic Regulation

JH III has been shown to influence metabolic pathways within insects. Research indicates that it regulates enzymes involved in detoxification processes, which are critical for survival against environmental stressors such as pesticides .

Case Study: Detoxification Mechanisms

In studies involving Ceratitis capitata (Mediterranean fruit fly), JH III treatment led to increased expression of detoxification-related genes. This enhancement allows for better resistance against chemical treatments used in agriculture, suggesting that understanding JH pathways could lead to more effective pest control strategies that are less harmful to beneficial insects .

特性

分子式 |

C16H26O4 |

|---|---|

分子量 |

282.37 g/mol |

IUPAC名 |

methyl (2E,6E)-9-[(2R,3R)-3-(hydroxymethyl)-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate |

InChI |

InChI=1S/C16H26O4/c1-12(8-9-14-16(3,11-17)20-14)6-5-7-13(2)10-15(18)19-4/h6,10,14,17H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-,16-/m1/s1 |

InChIキー |

SQVPMPJSJJNPOS-TWAVMNLWSA-N |

異性体SMILES |

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@@](O1)(C)CO |

正規SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CO |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。